2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid
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Overview
Description
2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a chlorinated thiophene ring attached to a butanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid typically involves the chlorination of thiophene followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-chlorothiophene with a suitable butanoic acid derivative under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or nickel to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of thiophene followed by esterification or amidation reactions to introduce the butanoic acid group. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorinated thiophene ring can be reduced to form the corresponding thiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the chlorine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid: Similar structure but with a different alkyl chain.
3-Chlorothiophene-2-carboxylic acid: Lacks the additional methyl group on the butanoic acid moiety.
2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid is a thiophene derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a chlorinated thiophene ring linked to a butanoic acid moiety, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H11ClO2S
- Molecular Weight : 218.70 g/mol
- IUPAC Name : this compound
The presence of the sulfur atom in the thiophene ring enhances the compound's chemical reactivity and biological interactions, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific mechanisms may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. This could lead to reduced production of pro-inflammatory cytokines and mediators.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including:
- Enzymes : Inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Receptors : Modulation of nuclear factor kappa B (NF-kB) signaling pathways.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals distinct biological profiles:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(4-Chlorothiophen-2-yl)-2-methoxy-3-methylbutanoic acid | C10H13ClO3S | Contains a methoxy group; explored for different activities. |
(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid | C10H12ClNO3S | Known Janus kinase inhibitor; used in autoimmune treatments. |
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acid | C9H11ClO2S | Similar structure; lacks substituent at the 3-position. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) ranged from 32 to 64 µg/mL depending on the strain tested.
- Inflammation Modulation : In vitro studies showed that treatment with this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential application in inflammatory diseases.
Properties
Molecular Formula |
C9H11ClO2S |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
2-(3-chlorothiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11ClO2S/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12) |
InChI Key |
IZPNOWRRRSQPOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CS1)Cl)C(=O)O |
Origin of Product |
United States |
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